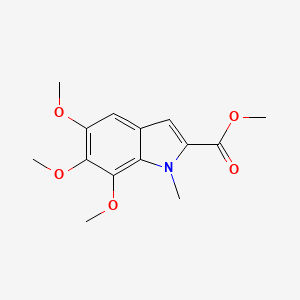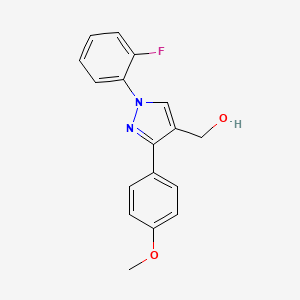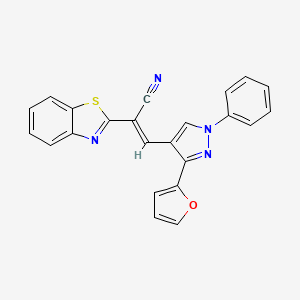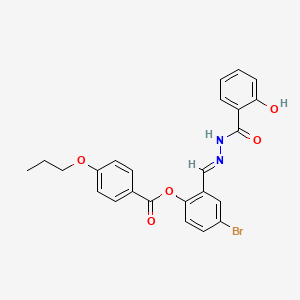![molecular formula C18H15Cl2N3O2 B12017934 N-(3,4-dichlorophenyl)-N'-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide](/img/structure/B12017934.png)
N-(3,4-dichlorophenyl)-N'-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「N-(3,4-ジクロロフェニル)-N'-[(E)-[(Z)-2-メチル-3-フェニルプロプ-2-エニリデン]アミノ]オキサミド」は、オキサミド類に属する合成有機化合物です。オキサミド類は、医薬品化学、材料科学、工業プロセスなど、さまざまな分野で幅広い用途が知られています。この化合物は、ジクロロフェニル基とフェニルプロプ-2-エニリデン基を含む複雑な構造が特徴です。
2. 製法
合成ルートと反応条件
「N-(3,4-ジクロロフェニル)-N'-[(E)-[(Z)-2-メチル-3-フェニルプロプ-2-エニリデン]アミノ]オキサミド」の合成は、通常、以下の手順で実施されます。
ジクロロフェニル中間体の生成: この手順では、フェニル環を塩素化して、3位と4位に塩素原子を導入します。
縮合反応: 次に、ジクロロフェニル中間体を適切なアミンと反応させて、オキサミド結合を形成します。
エニリデン基の生成:
工業生産方法
この化合物の工業生産方法は、収率と純度を最大化するために、最適化された反応条件を利用した、大規模なバッチ式または連続式プロセスになる可能性があります。一般的な技術には、以下が含まれます。
触媒反応: 反応速度と選択性を高めるために、触媒を使用します。
精製工程: 最終生成物を精製するために、結晶化、蒸留、またはクロマトグラフィーを使用します。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dichlorophenyl)-N’-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide” typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.
Condensation Reaction: The dichlorophenyl intermediate is then reacted with an appropriate amine to form the oxamide linkage.
Formation of the Enylidene Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common techniques include:
Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.
Purification Steps: Employing crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
反応の種類
「N-(3,4-ジクロロフェニル)-N'-[(E)-[(Z)-2-メチル-3-フェニルプロプ-2-エニリデン]アミノ]オキサミド」は、以下の化学反応を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて対応する酸化物または他の酸化誘導体になる可能性があります。
還元: 還元反応により、アミンまたは他の還元生成物が生成される可能性があります。
置換: ジクロロフェニル基は、塩素原子が他の官能基に置き換わる置換反応を受ける可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) など。
還元剤: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) など。
置換試薬: 水酸化物イオン (OH-) やアミンなどの求核剤など。
主要な生成物
これらの反応によって生成される主要な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元はアミンを生成する可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌または抗がん特性など、潜在的な生物学的活性を調査されています。
医学: さまざまな病気の治療における潜在的な治療効果について研究されています。
産業: ポリマーやコーティングなどの特定の特性を持つ材料の生産に使用されます。
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
作用機序
「N-(3,4-ジクロロフェニル)-N'-[(E)-[(Z)-2-メチル-3-フェニルプロプ-2-エニリデン]アミノ]オキサミド」の作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物は、以下によって効果を発揮する可能性があります。
活性部位への結合: 酵素を阻害または活性化します。
経路の調節: 細胞プロセスに関与するシグナル伝達経路に影響を与えます。
類似化合物との比較
類似化合物
- N-(3,4-ジクロロフェニル)-N'-[(E)-[(Z)-2-メチル-3-フェニルプロプ-2-エニリデン]アミノ]アセトアミド
- N-(3,4-ジクロロフェニル)-N'-[(E)-[(Z)-2-メチル-3-フェニルプロプ-2-エニリデン]アミノ]ベンズアミド
独自性
「N-(3,4-ジクロロフェニル)-N'-[(E)-[(Z)-2-メチル-3-フェニルプロプ-2-エニリデン]アミノ]オキサミド」は、ジクロロフェニル基やエニリデン基など、特定の構造的特徴を持つため、他の類似化合物と比較して、明確な化学的および生物学的特性が付与される可能性があります。
特性
分子式 |
C18H15Cl2N3O2 |
|---|---|
分子量 |
376.2 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-N'-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]oxamide |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-12(9-13-5-3-2-4-6-13)11-21-23-18(25)17(24)22-14-7-8-15(19)16(20)10-14/h2-11H,1H3,(H,22,24)(H,23,25)/b12-9-,21-11+ |
InChIキー |
NYRBSAIZXIUKNK-TZFUXPCGSA-N |
異性体SMILES |
C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B12017885.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12017887.png)
![2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12017902.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017904.png)
![N-(4-methylphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12017920.png)

![N-(4-bromo-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017944.png)
![N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12017949.png)
